molecular formula C17H21ClN4O2 B2748522 4-N-[(4-Chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide CAS No. 1436349-10-8

4-N-[(4-Chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide

Cat. No.: B2748522
CAS No.: 1436349-10-8
M. Wt: 348.83
InChI Key: YMKBARPIDLHDQA-UHFFFAOYSA-N
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Description

4-N-[(4-Chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a chlorophenyl group, and a cyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-[(4-Chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Addition of the Cyanomethyl Group: This can be done using nucleophilic substitution reactions with cyanomethylating agents.

    Final Functionalization: The dimethylpiperidine-1,4-dicarboxamide moiety is introduced through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-N-[(4-Chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-N-[(4-Chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including its ability to interact with biological targets.

    Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Research: Researchers investigate its effects on biological systems, including its potential as a therapeutic agent.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in various industrial processes, such as catalysis or as a precursor for other chemicals.

Mechanism of Action

The mechanism of action of 4-N-[(4-Chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-N-[(4-Bromophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide
  • 4-N-[(4-Fluorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide
  • 4-N-[(4-Methylphenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide

Uniqueness

4-N-[(4-Chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-N-[(4-chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2/c1-21(2)17(24)22-9-7-13(8-10-22)16(23)20-15(11-19)12-3-5-14(18)6-4-12/h3-6,13,15H,7-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKBARPIDLHDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NC(C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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